3-Amino-3-(2-methylthiolan-2-yl)propanoic acid
Description
3-Amino-3-(2-methylthiolan-2-yl)propanoic acid is a β-amino acid derivative characterized by a tetrahydrothiophene (thiolan) ring substituted with a methyl group at the 2-position. Its structure combines a sulfur-containing heterocycle with a carboxylic acid and amino group, which may influence its physicochemical properties, such as solubility, stability, and biological activity.
Properties
Molecular Formula |
C8H15NO2S |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
3-amino-3-(2-methylthiolan-2-yl)propanoic acid |
InChI |
InChI=1S/C8H15NO2S/c1-8(3-2-4-12-8)6(9)5-7(10)11/h6H,2-5,9H2,1H3,(H,10,11) |
InChI Key |
QALPHEZOPUZBFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCS1)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-methylthiolan-2-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 2-methylthiolan-2-yl derivatives and their subsequent reaction with amino acids under specific conditions . The reaction conditions often include refluxing the reactants in a suitable solvent at elevated temperatures for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-methylthiolan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in various derivatives depending on the substituent introduced .
Scientific Research Applications
3-Amino-3-(2-methylthiolan-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-methylthiolan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. This compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
- Electron-Withdrawing Groups : Nitro (e.g., 3-Nitro-L-tyrosine ) and trifluoromethyl (e.g., Compound in ) substituents enhance polarity and may reduce lipophilicity, impacting membrane permeability in biological systems.
- Heterocyclic Influence : Thiolan (saturated sulfur ring) in the target compound likely confers greater conformational flexibility compared to aromatic thiophene () or rigid furan systems ().
Biological Activity
3-Amino-3-(2-methylthiolan-2-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 3-Amino-3-(2-methylthiolan-2-yl)propanoic acid can be represented as follows:
- Molecular Formula : C₇H₁₃NO₂S
- Molecular Weight : Approximately 173.25 g/mol
This compound contains an amino group, a carboxylic acid group, and a thiolane ring, which may contribute to its unique biological properties.
Antioxidant Properties
Research has indicated that compounds with similar structures exhibit significant antioxidant activities. For instance, derivatives of amino acids have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The antioxidant capacity can be evaluated through various assays such as DPPH radical scavenging and ferric ion reducing antioxidant power assays.
| Assay Type | Activity |
|---|---|
| DPPH Radical Scavenging | High scavenging activity |
| Ferric Ion Reduction | Significant reducing power |
Anticancer Potential
Preliminary studies suggest that 3-Amino-3-(2-methylthiolan-2-yl)propanoic acid may possess anticancer properties. In vitro studies utilizing cancer cell lines have shown that compounds with similar structures can reduce cell viability and inhibit migration. For example, compounds with structural similarities were tested against A549 lung cancer cells, demonstrating a reduction in viability by up to 50% .
Neuroprotective Effects
There is emerging evidence that amino acids can modulate neurotransmitter systems. Compounds like 3-Amino-3-(2-methylthiolan-2-yl)propanoic acid could potentially influence neurotransmitter release or receptor activity, indicating possible neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.
Case Studies
-
Case Study on Antioxidant Activity :
A study evaluated the antioxidant potential of various amino acid derivatives, including those structurally related to 3-Amino-3-(2-methylthiolan-2-yl)propanoic acid. The results indicated that these compounds significantly reduced oxidative damage in cellular models, highlighting their potential as therapeutic agents in oxidative stress-related conditions. -
Case Study on Anticancer Activity :
In another study focusing on the anticancer properties of similar compounds, researchers found that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity was attributed to the structural features of the compounds, suggesting that 3-Amino-3-(2-methylthiolan-2-yl)propanoic acid could be developed into a lead compound for further anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
